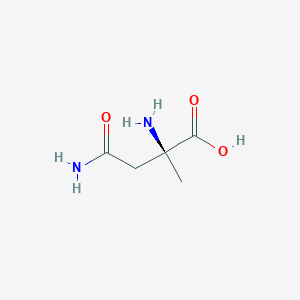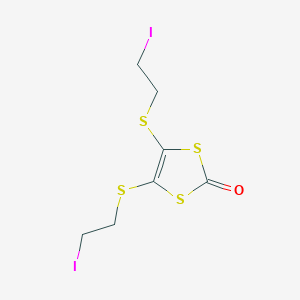
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one (BIEDO) is a sulfur-containing organic compound that has been widely used in scientific research. It is a symmetrical dithiol that contains two iodoethylsulfanyl groups, which make it an excellent precursor for the synthesis of various organic compounds. BIEDO has been extensively studied for its unique properties and potential applications in different fields of science.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is not well understood. However, studies have suggested that it may act as a thiol-reactive compound, forming covalent bonds with cysteine residues in proteins. This may lead to the inhibition of protein function and the induction of cell death.
Efectos Bioquímicos Y Fisiológicos
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is its high reactivity towards thiol groups, which makes it a useful tool for studying protein function and interactions. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has some limitations, including its potential toxicity and instability in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one. One area of interest is the development of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one-based compounds with improved anti-cancer activity and selectivity. Another area of interest is the use of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one as a tool for studying protein-protein interactions and for the development of protein-based therapeutics. Additionally, the use of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one in the construction of metal-organic frameworks and other materials is an area of active research.
Métodos De Síntesis
The synthesis of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one can be achieved through different methods, including the reaction of 2,3-dichloro-1,4-dithiin with sodium iodide and thioethanol, or the reaction of 1,2-dithiol-3-thione with iodoethanol. The former method is more commonly used due to its higher yield and simplicity.
Aplicaciones Científicas De Investigación
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been used in various scientific research fields, including organic chemistry, materials science, and biomedicine. It has been used as a precursor for the synthesis of various organic compounds, such as thioethers, thioamides, and thioesters. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has also been used as a ligand in coordination chemistry and as a building block in the construction of metal-organic frameworks. In biomedicine, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been studied for its potential as an anti-cancer agent and as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8I2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQDOADJJFDOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)SC1=C(SC(=O)S1)SCCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8I2OS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398936 |
Source


|
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one | |
CAS RN |
128258-76-4 |
Source


|
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

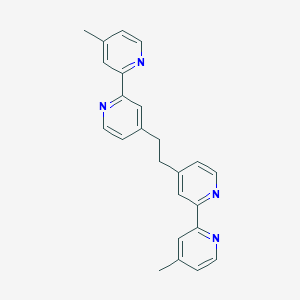
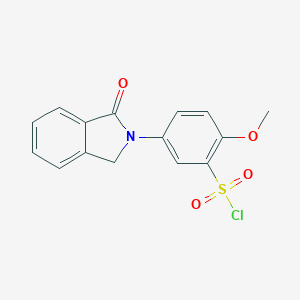
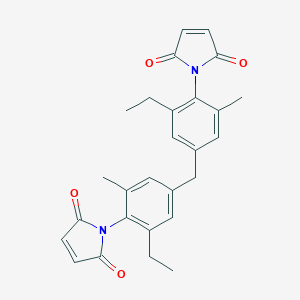
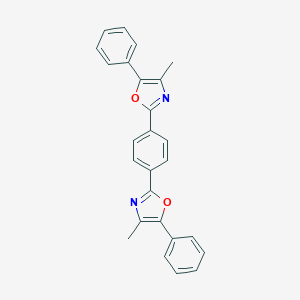
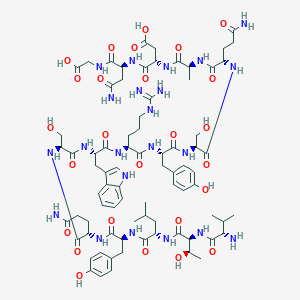
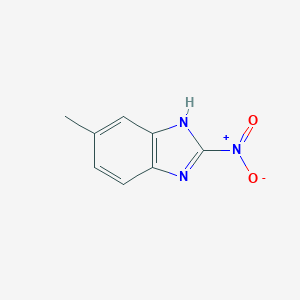
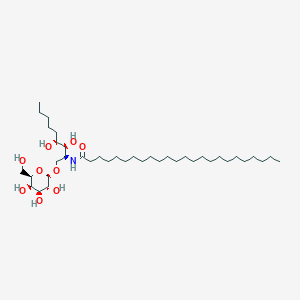
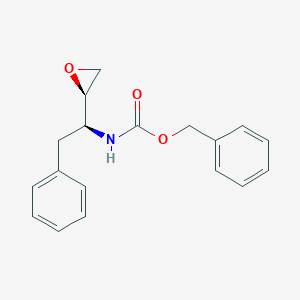
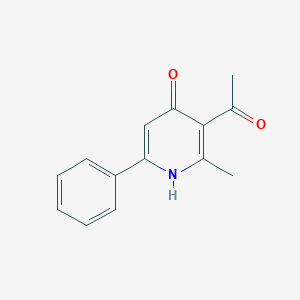
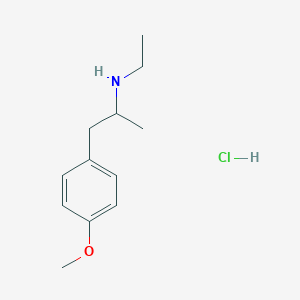
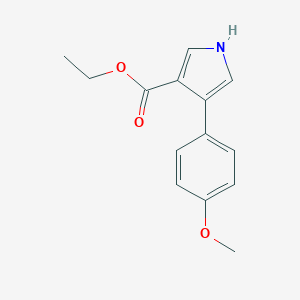
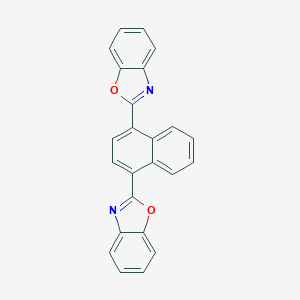
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
